molecular formula C17H14BrCl2NO B14946114 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide

2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide

Cat. No.: B14946114
M. Wt: 399.1 g/mol
InChI Key: AGXUJMKAZUUFGQ-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is an organic compound with the molecular formula C16H12BrCl2NO It is a brominated benzamide derivative, characterized by the presence of a bromine atom, a dichlorocyclopropyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide typically involves the following steps:

    Cyclopropanation: The dichlorocyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as dichlorocarbene generated from chloroform (CHCl3) and a strong base like sodium hydroxide (NaOH).

    Amidation: The final step involves the formation of the amide bond between the brominated benzamide and the cyclopropylphenyl group. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., mCPBA, H2O2), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K3PO4), and solvents (e.g., toluene, THF).

Major Products Formed

    Substitution: Corresponding substituted benzamides.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and dichlorocyclopropyl groups contribute to its reactivity and binding affinity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,2-dichloro-1-hydroxy-ethyl)-benzamide
  • 2-bromo-N-(2,4-dichloro-phenyl)-benzamide

Uniqueness

2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties compared to other brominated benzamides. This structural feature may enhance its reactivity and specificity in various applications.

Properties

Molecular Formula

C17H14BrCl2NO

Molecular Weight

399.1 g/mol

IUPAC Name

2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide

InChI

InChI=1S/C17H14BrCl2NO/c1-16(10-17(16,19)20)11-6-8-12(9-7-11)21-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,21,22)

InChI Key

AGXUJMKAZUUFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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